N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide
Overview
Description
N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide is a chemical compound with the molecular formula C12H10N4O3S It is known for its unique structure, which includes a nitro group, a pyrazinyl group, and a sulfanyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide typically involves the reaction of 2-nitro-4-aminophenyl acetamide with pyrazine-2-thiol. The reaction is carried out under controlled conditions, often involving the use of solvents such as dimethylformamide (DMF) and catalysts like dicyclohexylcarbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the sulfanyl position.
Scientific Research Applications
N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazinyl and sulfanyl groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-nitro-4-pyrazin-2-ylsulfanylphenyl)acetamide
- 2-Cyano-N-(4-nitrophenyl)acetamide
Uniqueness
N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for various applications in research and industry.
Properties
CAS No. |
55564-28-8 |
---|---|
Molecular Formula |
C12H10N4O3S |
Molecular Weight |
290.30 g/mol |
IUPAC Name |
N-(2-nitro-4-pyrazin-2-ylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C12H10N4O3S/c1-8(17)15-10-3-2-9(6-11(10)16(18)19)20-12-7-13-4-5-14-12/h2-7H,1H3,(H,15,17) |
InChI Key |
ZENMVGHHSFRNDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)SC2=NC=CN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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